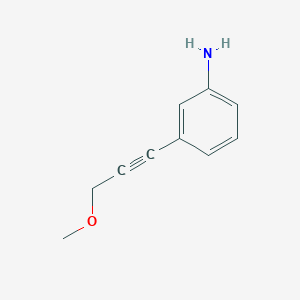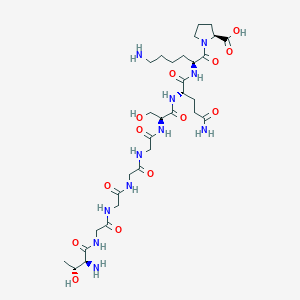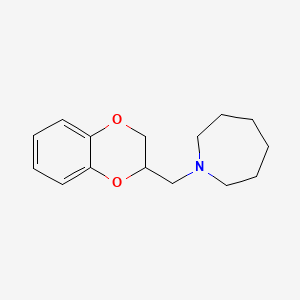
2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine is a compound that belongs to the class of seven-membered heterocycles. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzodioxan moiety fused with a hexahydro-1H-azepine ring, making it a unique and intriguing molecule for scientific research.
Métodos De Preparación
The synthesis of 2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine typically involves multicomponent heterocyclization reactions. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes. This process can be carried out under various conditions, including thermal, photochemical, and microwave irradiation . Industrial production methods often utilize one-pot synthesis procedures to streamline the process and improve yield .
Análisis De Reacciones Químicas
2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential pharmacological properties, including antimicrobial and antifungal activities . In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Industrial applications include its use as an intermediate in the synthesis of various fine chemicals .
Mecanismo De Acción
The mechanism of action of 2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with cellular membranes and proteins .
Comparación Con Compuestos Similares
Similar compounds to 2-(1,4-Benzodioxan-2-ylmethyl)hexahydro-1H-azepine include other seven-membered heterocycles such as azepines, benzodiazepines, oxazepines, and thiazepines . What sets this compound apart is its unique combination of a benzodioxan moiety with a hexahydro-1H-azepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Propiedades
Número CAS |
3653-40-5 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)azepane |
InChI |
InChI=1S/C15H21NO2/c1-2-6-10-16(9-5-1)11-13-12-17-14-7-3-4-8-15(14)18-13/h3-4,7-8,13H,1-2,5-6,9-12H2 |
Clave InChI |
CFWIHUFVMSAPNI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CC2COC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


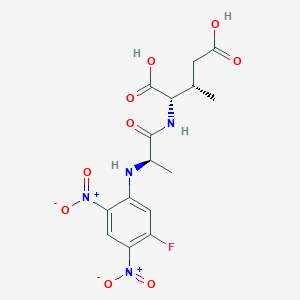
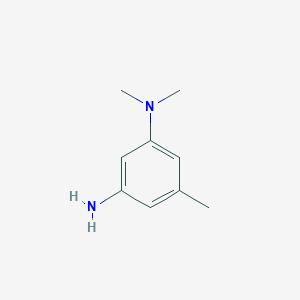
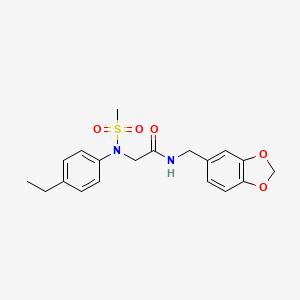
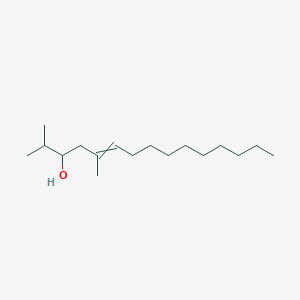
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
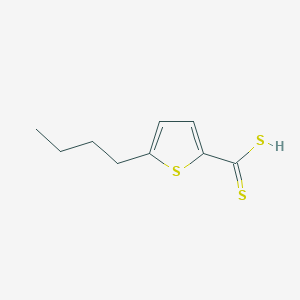
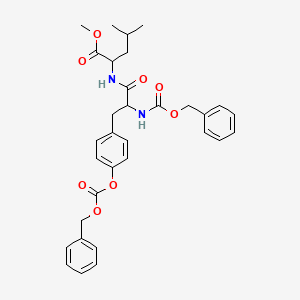
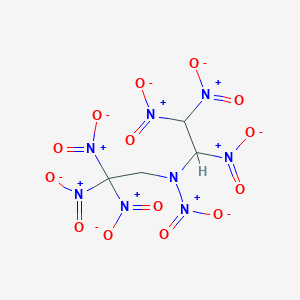
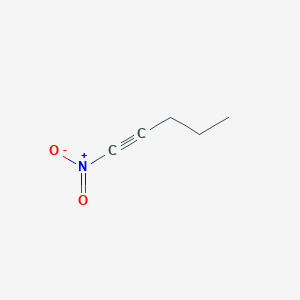
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
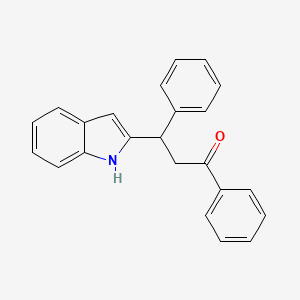
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)
